
N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide (CMPOX) is a synthetic compound that has been studied extensively in the scientific community. It is a member of the oxane family, which is a group of compounds with a cyclic structure composed of oxygen and carbon atoms. CMPOX has been studied for its potential applications in medicinal chemistry, as a potential therapeutic agent for various diseases, and for its potential as a biomarker for various physiological conditions.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide has been studied extensively in the scientific community for its potential applications in medicinal chemistry, as a potential therapeutic agent for various diseases, and for its potential as a biomarker for various physiological conditions. Specifically, N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide has been studied for its potential anti-cancer and anti-inflammatory properties, as well as its ability to modulate the activity of enzymes involved in cell signaling pathways. Additionally, N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide has been investigated for its potential to modulate the activity of enzymes involved in the metabolism of drugs, as well as its potential to inhibit the formation of toxic metabolites.
Mecanismo De Acción
N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide is believed to act by modulating the activity of enzymes involved in cell signaling pathways. It is thought to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 (CYP) enzymes. This inhibition of CYP activity can lead to increased drug efficacy and decreased toxicity.
Biochemical and Physiological Effects
N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide has been studied for its potential anti-cancer and anti-inflammatory properties. In animal models, N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide has been shown to reduce inflammation and the production of inflammatory mediators. Additionally, N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide has also been shown to modulate the activity of enzymes involved in cell signaling pathways, which can lead to increased drug efficacy and decreased toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. Additionally, N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide is non-toxic and has been shown to have low acute toxicity in animal models. However, there are some limitations to using N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide in laboratory experiments, such as its low solubility in organic solvents, which can make it difficult to use in certain types of experiments.
Direcciones Futuras
For research include investigating its potential as an anti-cancer agent and as an anti-inflammatory agent. Additionally, further research is needed to explore its potential as a biomarker for various physiological conditions, as well as its potential to modulate the activity of enzymes involved in cell signaling pathways. Additionally, further research is needed to explore the potential of N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide to modulate the activity of enzymes involved in the metabolism of drugs, as well as its potential to inhibit the formation of toxic metabolites. Finally, further research is needed to explore the potential of N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide to interact with other drugs and to increase drug efficacy.
Métodos De Síntesis
N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide can be synthesized through a variety of methods, including the reaction of an aryl halide with an amine. This reaction yields a tertiary amine, which is then reacted with an aldehyde or ketone in the presence of a base to form the desired oxane. Alternatively, N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide can be synthesized through a condensation reaction of an aryl halide and an aldehyde or ketone in the presence of a base.
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-23-17-8-7-15(20)13-16(17)21-18(22)19(9-11-24-12-10-19)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWBGRWWMLZCET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B6562700.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B6562714.png)
![1-cyclohexyl-3-(4-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}-1,3-thiazol-2-yl)urea](/img/structure/B6562721.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-4-yl)methyl]propanamide](/img/structure/B6562726.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[4-(diethylamino)-2-methylphenyl]propanamide](/img/structure/B6562749.png)
![4-phenyl-N-[(pyridin-2-yl)methyl]oxane-4-carboxamide](/img/structure/B6562751.png)
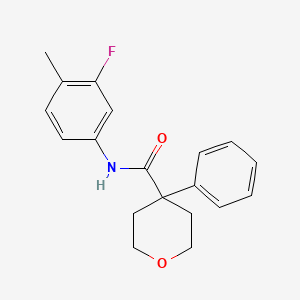
![N-[2-(4-methoxyphenyl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B6562770.png)
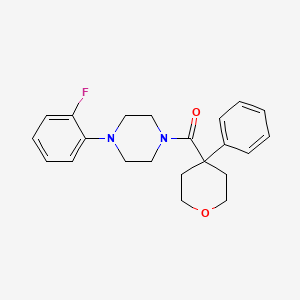
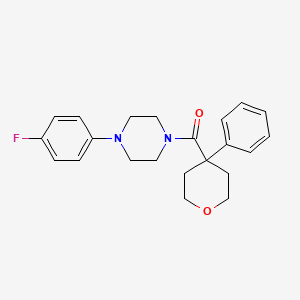
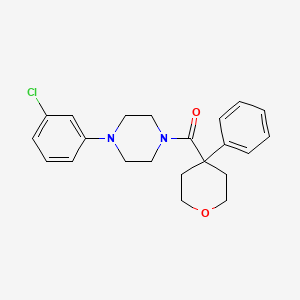

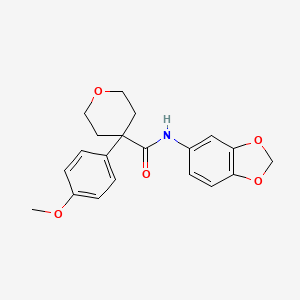
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide](/img/structure/B6562794.png)